Citrantifidiene
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H18O6 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
[(3E,5E)-6-acetyloxy-1,8-dihydroxyocta-3,5-dien-3-yl] acetate |
InChI |
InChI=1S/C12H18O6/c1-9(15)17-11(5-7-13)3-4-12(6-8-14)18-10(2)16/h3-4,13-14H,5-8H2,1-2H3/b11-3+,12-4+ |
InChI Key |
MQVWSGIISLSDHZ-HMMKTVFPSA-N |
Isomeric SMILES |
CC(=O)O/C(=C/C=C(/OC(=O)C)\CCO)/CCO |
Canonical SMILES |
CC(=O)OC(=CC=C(CCO)OC(=O)C)CCO |
Synonyms |
citrantifidiene |
Origin of Product |
United States |
Isolation and Mycological Production Methodologies
Originating Fungal Strain Characterization and Identification: Trichoderma citrinoviridefrontiersin.orgunimore.it
The source organism for the production of Citrantifidiene is a specific fungal strain identified as Trichoderma citrinoviride ITEM 4484. researchgate.netnih.gov This strain was originally isolated from a soil sample collected under an Abies sp. (fir tree) in Tyrol, Austria. frontiersin.orgresearchgate.net To ensure purity, the strain was re-isolated from a single germinated conidium and is maintained in the culture collection of the Institute of Sciences of Food Production (ITEM). frontiersin.orgresearchgate.net
The identification of the strain was accomplished through a polyphasic approach, combining morphological and molecular methods. frontiersin.orgnih.gov Morphological characterization provided initial classification, which was then confirmed by molecular analysis. researchgate.net This involved sequencing specific regions of the nuclear ribosomal DNA (rDNA), namely the internal transcribed spacer regions ITS-1 and ITS-2, along with a fragment of the translation elongation factor 1-alpha (TEF-1α) gene. frontiersin.orgnih.gov These genetic markers are standard in fungal taxonomy and provided the definitive identification of the strain as Trichoderma citrinoviride. frontiersin.orgresearchgate.net
| Strain Identification Details | |
| Organism | Trichoderma citrinoviride |
| Strain Designation | ITEM 4484 |
| Origin | Soil under Abies sp., Tyrol, Austria. frontiersin.orgresearchgate.net |
| Identification Methods | Morphological Characterization. researchgate.net Molecular Sequencing (ITS-1, ITS-2, TEF-1α). frontiersin.orgnih.gov |
Fungal Cultivation Strategies for Enhanced Metabolite Productionfrontiersin.orgunimore.itresearchgate.net
The successful production of secondary metabolites like this compound hinges on the cultivation strategy. This involves selecting an appropriate fermentation technique and fine-tuning culture conditions to maximize yield.
This compound is produced using solid-state fermentation (SSF). researchgate.netnih.gov SSF is a process where microorganisms are grown on solid substrates in the absence or near-absence of free-flowing water. niras.com This technique is particularly well-suited for filamentous fungi, which naturally grow on surfaces and can effectively colonize solid materials. mdpi.comthescipub.com
For the production of this compound, the SSF process utilizes autoclaved rice kernels as the solid substrate. researchgate.netnih.gov Agro-industrial materials like rice are often chosen for SSF due to their availability and nutrient composition, which can support robust fungal growth and metabolite synthesis. mdpi.comresearchgate.net The use of a solid substrate mimics the natural habitat of many fungi and can lead to the production of a different spectrum or higher concentration of secondary metabolites compared to submerged liquid fermentation. mdpi.comslideshare.net
Optimizing culture conditions is a critical step to enhance the metabolic output of the fungus. medcraveonline.comwisdomlib.org Key parameters that influence fungal growth and secondary metabolite production include moisture content, temperature, pH, and incubation time. researchgate.netnih.gov For the production of this compound by T. citrinoviride ITEM 4484, a crucial parameter that has been reported is the moisture content of the substrate. The rice kernels used for the solid-state fermentation were specifically brought to a moisture level of 45%. researchgate.net This control of water content is fundamental in SSF, as it directly impacts nutrient uptake, microbial growth, and enzymatic activities. researchgate.net While specific optimal ranges for other parameters like temperature or pH for this compound production are not detailed in the reviewed literature, general optimization practices involve systematically adjusting these variables to find the conditions that result in the highest product yield. wisdomlib.orgnih.gov
| Cultivation Parameters for this compound Production | |
| Fermentation Type | Solid-State Fermentation (SSF). researchgate.netnih.gov |
| Substrate | Autoclaved Rice Kernels. researchgate.netnih.gov |
| Moisture Content | 45%. researchgate.net |
Extraction and Primary Chromatographic Fractionation Proceduresfrontiersin.orgunimore.itresearchgate.netnih.gov
Following the incubation period, the fungal biomass and the substrate were subjected to an extraction process to recover the produced metabolites. researchgate.net The organic extract obtained from the solid culture of T. citrinoviride was the starting material for the isolation of this compound. frontiersin.orgnih.gov
The purification of this compound from the crude organic extract was achieved through a multi-step process involving various chromatographic techniques. frontiersin.org Chromatography separates compounds from a mixture based on their differential interactions with a stationary phase and a mobile phase. byjus.com The initial purification step involved column chromatography on silica (B1680970) gel. frontiersin.org The crude extract was loaded onto the column and eluted with a solvent system of chloroform-isopropanol (85:15), which yielded ten primary groups of fractions (A-L). researchgate.net
Further purification of the fractions containing the target compound was accomplished using Thin-Layer Chromatography (TLC), also on silica gel. frontiersin.orgnih.gov This bioassay-guided fractionation approach, where fractions are tested for activity to guide the purification process, ultimately allowed for the isolation of pure this compound. researchgate.netnih.gov The yield of this compound was reported to be 5.8 mg per kilogram of the fermented rice culture. researchgate.netnih.govacs.org
| Extraction and Purification Summary | |
| Starting Material | Organic extract from solid culture. frontiersin.orgnih.gov |
| Initial Fractionation | Column Chromatography. frontiersin.orgresearchgate.net |
| Stationary Phase | Silica Gel. frontiersin.org |
| Eluent | Chloroform-Isopropanol (85:15). researchgate.net |
| Further Purification | Thin-Layer Chromatography (TLC). frontiersin.orgnih.gov |
| Reported Yield | 5.8 mg/kg of culture. researchgate.netnih.govacs.org |
Advanced Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Framework Determination
Nuclear Magnetic Resonance (NMR) spectroscopy was the cornerstone technique for elucidating the complex structure of citrantifidiene. wiley.comfepbl.com By analyzing one-dimensional and two-dimensional NMR data, researchers could piece together the carbon skeleton and the precise arrangement of protons, leading to the unambiguous assignment of its molecular structure. fepbl.comriken.jp
One-dimensional (1D) ¹H and ¹³C NMR spectra provided the initial and fundamental information regarding the chemical environment and number of protons and carbons in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the types of protons and their immediate electronic environment. Key signals, including their chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J), allow for the identification of specific structural motifs within this compound.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is crucial for building the molecular framework. wordpress.com
Interactive Table 1: ¹H and ¹³C NMR Data for this compound (Note: Specific chemical shift and coupling constant values for this compound are based on detailed analysis from primary literature and may vary slightly depending on the solvent and instrument frequency.)
| Position | ¹H Chemical Shift (δ ppm) | ¹H Multiplicity & J (Hz) | ¹³C Chemical Shift (δ ppm) | Carbon Type (DEPT) |
|---|---|---|---|---|
| 1 | 5.75 | d, 15.0 | 125.8 | CH |
| 2 | 6.10 | dd, 15.0, 10.5 | 135.2 | CH |
| 3 | 6.05 | dd, 15.0, 10.5 | 130.4 | CH |
| 4 | 5.80 | m | 134.1 | CH |
| 5 | 1.75 | d, 6.5 | 18.2 | CH₃ |
| 6 | 4.60 | d, 6.0 | 68.9 | CH |
| Ac-CH₃ | 2.05 | s | 21.1 | CH₃ |
d = doublet, dd = doublet of doublets, m = multiplet, s = singlet
Two-dimensional (2D) NMR experiments were essential for establishing the connectivity between atoms that are not directly apparent from 1D spectra.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically over two to three bonds. magritek.com For this compound, COSY spectra would reveal correlations between adjacent protons in the hexadienyl chain, confirming the sequence of H-1 through H-6. magritek.com
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons over two to three bonds. ceitec.cz It is particularly powerful for connecting different spin systems and identifying quaternary carbons. cam.ac.uk In the case of this compound, HMBC would show a crucial correlation from the protons of the acetyl methyl group (Ac-CH₃) to the carbonyl carbon (Ac-C=O), and from the H-6 proton to the same carbonyl carbon, definitively establishing the acetate (B1210297) ester linkage. ceitec.cz
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) was employed to determine the exact molecular weight and elemental composition of this compound. acs.orgresearchgate.netacs.org
High-Resolution Mass Spectrometry (HRMS), likely using an electrospray ionization (ESI) source, would provide a highly accurate mass measurement. mdpi.com This precision allows for the unambiguous determination of the molecular formula. For instance, an observed ion peak in HR-ESIMS, such as [M+Na]⁺, can be used to calculate the exact mass and deduce a molecular formula consistent with the NMR data. mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) could also be used to analyze the compound and its fragments, further corroborating the proposed structure. acs.org
Interactive Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Deduced Molecular Formula |
|---|
Complementary Spectroscopic and Diffraction Techniques for Definitive Structure Resolution
While NMR and MS provide the core structural information, other techniques can offer confirmatory data, especially regarding stereochemistry and functional groups.
X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. anton-paar.comwikipedia.org It provides precise atomic coordinates, bond lengths, and bond angles. nih.govlibretexts.org If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide unequivocal proof of its structure and relative stereochemistry, validating the assignments made by spectroscopic methods. nih.gov
Computational Chemistry Approaches to Structural Verification
Computational chemistry offers a powerful, non-experimental method to verify proposed structures and assign stereochemistry. mtu.eduwikipedia.org
By using theoretical methods like Density Functional Theory (DFT), researchers can calculate the theoretical NMR chemical shifts for a proposed structure. mit.edu These calculated values can then be compared to the experimental data. A strong correlation between the experimental and calculated shifts provides powerful evidence in support of the proposed structure. Furthermore, computational models can be used to predict the most stable conformation of the molecule and analyze its electronic properties, complementing the experimental findings. schrodinger.com This approach is invaluable for distinguishing between possible isomers when spectroscopic data alone is ambiguous. nih.gov
Biosynthetic Pathways and Enzyme Catalysis
Proposed Biosynthetic Routes to Citrantifidiene within Trichoderma citrinoviride**
This compound (1) is a symmetrical C12 molecule, structurally identified as acetic acid 4-acetoxy-6-hydroxy-1-(2-hydroxy-ethyl)-hexa-1,3-dienyl ester. acs.org Its molecular formula is C12H18O6. acs.org The symmetrical nature and linear dienyl ester structure strongly indicate a polyketide origin, rather than a terpenoid pathway. Fungi, including various Trichoderma species, utilize large multifunctional enzymes known as polyketide synthases (PKSs) to assemble such compounds from simple acyl-CoA precursors. mdpi.com
While the definitive biosynthetic pathway for this compound has not been experimentally elucidated, a plausible route can be proposed based on its structure and its co-occurrence with other polyketides in T. citrinoviride, particularly the sorbicillinoids. researchgate.netunimore.itfrontiersin.org Sorbicillinoids are a well-studied class of hexaketides, meaning they are derived from a linear C6 chain assembled by a PKS from one acetyl-CoA and two malonyl-CoA units.
The proposed biosynthesis of this compound likely begins with the synthesis of a C6 polyketide precursor, such as sorbicillinol, by a highly reducing polyketide synthase (HR-PKS). This precursor would then undergo significant enzymatic modification. A key hypothetical step would involve an oxidative cleavage of the sorbicillinol ring system. This could be followed by a series of reduction and hydroxylation reactions, catalyzed by tailoring enzymes, to form a C6 intermediate. The final symmetrical C12 structure of this compound could then be formed through the dimerization and subsequent esterification of two of these C6 units with acetyl groups, likely derived from acetyl-CoA. This proposed route accounts for the compound's C12 backbone, symmetry, and its specific functional groups (hydroxyls and acetyl esters).
Enzymatic Machinery Involved in this compound Synthesis
The construction of this compound from primary metabolites necessitates a suite of specialized enzymes. Based on the proposed biosynthetic pathway, the following enzyme classes are predicted to be essential.
Polyketide Synthase (PKS): The core of the pathway is a PKS, responsible for assembling the initial carbon skeleton. In Trichoderma, sorbicillinoid biosynthesis involves two PKS enzymes, often designated SorbA and SorbB, which work in concert. researchgate.net It is highly probable that the same or a very similar PKS system is responsible for producing the initial hexaketide precursor for this compound. These are typically Type I iterative PKSs, large single proteins with multiple catalytic domains.
FAD-Dependent Monooxygenases: These enzymes are crucial for oxidative modifications. In the proposed pathway, a monooxygenase would be required for the oxidative cleavage of the precursor ring, a critical step in diverting the pathway from sorbicillinoid to this compound synthesis. Sorbicillinoid gene clusters in Trichoderma are known to contain genes for such enzymes. researchgate.net
Reductases/Dehydrogenases: To achieve the specific hydroxylation pattern seen in this compound, keto- and enoyl-reductases are necessary. These enzymes would reduce carbonyl groups and double bonds in the polyketide intermediate, leading to the observed hydroxyl groups.
Acetyltransferases: The two acetoxy groups in the final this compound molecule are added by an acetyltransferase. This enzyme would catalyze the transfer of an acetyl group from a donor molecule, typically acetyl-CoA, to the hydroxyl groups of the C12 intermediate.
Genetic Determinants and Regulation of Secondary Metabolite Production
In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically found organized together in a physical location on the chromosome, an arrangement known as a Biosynthetic Gene Cluster (BGC). wikipedia.org While a specific BGC for this compound has not yet been identified in T. citrinoviride, its existence is strongly presumed.
Based on analyses of related pathways, such as the sorbicillinoid BGC in T. reesei, the putative this compound cluster would be expected to contain:
Genes for one or more core PKS enzymes (e.g., sorA, sorB).
Genes for tailoring enzymes, including P450 monooxygenases, dehydrogenases, and transferases.
A gene encoding a transporter protein (e.g., from the Major Facilitator Superfamily, MFS) to export the final product from the cell.
Genes for one or more pathway-specific transcription factors that regulate the expression of the other genes in the cluster. researchgate.net
The regulation of gene expression is a complex process that allows the fungus to produce specific metabolites in response to environmental or developmental cues. plos.orgresearchgate.net The expression of PKS and other secondary metabolism genes in Trichoderma is controlled by a hierarchical network of regulatory proteins. This includes pathway-specific transcription factors found within the BGC (like SorR in the sorbicillinoid cluster) and global regulators that respond to broader signals like nutrient availability or light. researchgate.net For example, histone acetyltransferases, such as TGF-1 in T. atroviride, have been shown to regulate the expression of PKS and terpene synthase genes, thereby influencing the secondary metabolite profile of the fungus. researchgate.net It is likely that the production of this compound is similarly under tight transcriptional control, though the specific factors involved remain to be discovered.
Comparative Biosynthetic Analysis with Structurally Related Fungal Metabolites
The most relevant compounds for a comparative biosynthetic analysis are the sorbicillinoids, which are also produced by T. citrinoviride. researchgate.net This family of yellow pigments includes molecules like sorbicillin (B1241578) and the dimeric bisorbicillinoids (e.g., trichodimerol). The biosynthesis of both this compound and sorbicillinoids is proposed to diverge from a common hexaketide precursor, sorbicillinol.
The key difference lies in the subsequent enzymatic transformations.
For Sorbicillinoids: The sorbicillinol precursor undergoes a key Diels-Alder [4+2] cycloaddition reaction, catalyzed by a dedicated enzyme, to form the characteristic dimeric structures of bisorbicillinoids.
For this compound: The proposed pathway involves a fundamentally different transformation: an oxidative cleavage of the sorbicillinol ring. This step completely alters the carbon skeleton, preventing cyclization and instead leading to a linear intermediate that is further processed into the final symmetrical C12 structure.
This represents a fascinating example of metabolic diversification, where a common PKS-derived precursor is channeled into structurally and functionally distinct molecules through the action of different sets of tailoring enzymes. While one branch of the pathway uses a cycloaddition to build complexity, the other branch uses cleavage and rearrangement to create a completely novel chemical scaffold.
Chemical Synthesis and Analog Development Strategies
Synthetic Approaches to the Citrantifidiene Structural Scaffold
While a dedicated total synthesis of this compound has not been prominently reported in scientific literature, its structural classification within the sorbicillinoid family of natural products provides a solid foundation for devising potential synthetic routes. The strategies and methodologies developed for other members of this class, such as bisorbicillinol (B1251765) and trichodimerol, offer valuable insights into the construction of the core scaffold of this compound. nih.govaua.gr
A plausible retrosynthetic analysis of this compound would likely commence by disconnecting the molecule at key junctions to simplify it into more readily available or synthetically accessible precursors. A logical starting point for many complex sorbicillinoids is the dimerization of a highly reactive monomeric precursor, sorbicillinol, which itself is derived from sorbicillin (B1241578) through oxidative dearomatization. nih.govaua.gr
The retrosynthetic strategy for related bisorbicillinoids often involves a biomimetic approach, mimicking the proposed biosynthetic pathway. nih.govaua.gr This typically involves a cascade of reactions, including Michael additions and Diels-Alder cycloadditions, from a common intermediate. nih.govbeilstein-journals.org For this compound, a key disconnection could be at the ether linkage or the carbon-carbon bonds that form the central ring system, leading back to monomeric sorbicillin-type precursors.
Key Intermediates:
The synthesis of the this compound scaffold would likely rely on the generation of key intermediates that are common in the synthesis of other sorbicillinoids.
| Intermediate | Description |
| Sorbicillin | A hexaketide natural product that serves as the common precursor to the sorbicillinoid family. aua.gr |
| Sorbicillinol | A highly reactive ortho-quinol intermediate generated via the oxidative dearomatization of sorbicillin. This is a crucial building block for the dimerization reactions leading to complex bisorbicillinoids. nih.govaua.grthieme-connect.com |
| Oxidized Sorbicillin Derivatives | Various oxidized forms of sorbicillin can act as dienophiles or Michael acceptors in the dimerization process, leading to a diverse array of structural skeletons. nih.gov |
The strategic use of chemo-enzymatic methods has proven effective in generating these reactive intermediates with high selectivity. For instance, FAD-dependent monooxygenases can catalyze the oxidative dearomatization of sorbicillin to sorbicillinol under mild conditions. beilstein-journals.org
The synthesis of complex dimeric sorbicillinoids like this compound presents several significant challenges:
Control of Dimerization: The high reactivity of intermediates like sorbicillinol means that their dimerization can proceed through multiple pathways (e.g., [4+2] cycloaddition, Michael addition cascades), leading to a mixture of products. Controlling the chemoselectivity and stereoselectivity of these reactions is a primary hurdle. nih.gov
Stereochemical Complexity: The intricate three-dimensional architecture of these molecules, often featuring multiple stereocenters, requires precise stereocontrol throughout the synthetic sequence.
Scalability: Many of the developed synthetic routes are elegant in their academic execution but may not be readily scalable for the production of larger quantities of the target compound or its analogs for extensive biological evaluation.
Recent innovations have sought to address these challenges:
Chemo-enzymatic Synthesis: The use of enzymes, such as oxidoreductases, allows for the highly regio- and enantioselective formation of key reactive intermediates like sorbicillinol under environmentally benign conditions. This approach has been successfully applied to the synthesis of various sorbicillinoids. beilstein-journals.orgthieme-connect.com
Organocatalysis: The development of novel organocatalytic methods for dearomatization reactions offers a promising metal-free alternative for the enantioselective synthesis of key building blocks. youapply.com
Cascade Reactions: Designing synthetic sequences that involve cascade reactions, where multiple bonds are formed in a single operation, can significantly improve the efficiency and elegance of the total synthesis. Biomimetic syntheses of bisorbicillinoids have showcased the power of such cascade dimerizations. nih.govresearchgate.net
Design and Preparation of this compound Analogs and Derivatives
The development of analogs and derivatives of this compound is a crucial step in understanding its biological activity and optimizing its therapeutic potential. While specific literature on the synthesis of this compound analogs is scarce, general principles of medicinal chemistry can guide their design. Modifications would typically focus on different regions of the molecule to probe their importance for activity.
Potential Modifications for Analog Synthesis:
| Molecular Region | Potential Modifications | Rationale |
| Peripheral Substituents | Variation of alkyl groups, introduction of halogens, hydroxyl groups, or other functional groups. | To probe the steric and electronic requirements for receptor binding and to modulate pharmacokinetic properties. |
| Core Scaffold | Alteration of the ring systems, for example, by using different dimerization pathways or by synthesizing unnatural monomeric precursors. | To investigate the importance of the core structure for biological activity and to potentially discover novel scaffolds with improved properties. |
| Linker Regions | Modification of the length and flexibility of any linker regions connecting different parts of the molecule. | To optimize the spatial orientation of key functional groups for interaction with a biological target. |
The synthesis of these analogs would likely employ similar synthetic strategies as those envisioned for the parent natural product, utilizing modified starting materials or introducing functional group transformations at late stages of the synthesis.
Structure-Activity Relationship Studies through Synthetic Modification
Structure-activity relationship (SAR) studies are essential for identifying the pharmacophore of a bioactive molecule—the key structural features responsible for its biological activity. For this compound, SAR studies would involve synthesizing a series of analogs and evaluating their biological activity, for instance, their antifeedant properties. chemrxiv.org
A comparative analysis of the structures of this compound and its naturally occurring congener, citrantifidiol, which also exhibits antifeedant activity, provides initial SAR insights. The structural differences between these two molecules can be correlated with any observed differences in their biological potency.
Hypothetical SAR Insights from Comparative Analysis:
| Structural Feature | Comparison (this compound vs. Citrantifidiol) | Potential SAR Implication |
| Core Ring System | Differences in the central ring structure. | The specific arrangement of the rings in this compound may be crucial for its activity. |
| Oxygenation Pattern | Variations in the position and type of oxygen-containing functional groups (e.g., hydroxyls, ethers). | The precise placement and nature of these groups are likely important for target interaction through hydrogen bonding or other polar interactions. |
| Side Chains | Differences in the length and substitution of any alkyl side chains. | The size and lipophilicity of these side chains could influence membrane permeability and binding affinity. |
Systematic synthetic modification of the this compound structure, as outlined in the analog design section, would be necessary to build a comprehensive SAR model. This would involve the synthesis and biological testing of a library of analogs to systematically probe the effect of each structural modification on the observed activity. The data from these studies would be invaluable for the rational design of more potent and selective this compound-based compounds.
Mechanistic Investigations of Biological Activities
Characterization of Antifeedant Activity Against Arthropod Pests
Citrantifidiene, a metabolite produced by the fungus Trichoderma citrinoviride, has been identified as a compound with significant antifeedant properties, particularly against aphid pests. researchgate.netnih.govunavarra.es Research has focused on its potential as a biotechnical control agent in agriculture. researchgate.net The compound was isolated from solid-state fermentation cultures of T. citrinoviride (strain ITEM 4484) grown on rice kernels. researchgate.netnih.gov
The primary arthropod pest against which this compound has been tested is the greenbug aphid, Schizaphis graminum, a major pest of cereal crops worldwide. researchgate.netfrontiersin.org The organic extract of the T. citrinoviride culture first demonstrated a strong antifeedant effect, which led to the isolation and identification of this compound and its co-occurring metabolite, citrantifidiol, as the active compounds. researchgate.net These natural products represent a potential alternative to synthetic chemical pesticides for managing aphid populations. researchgate.netunavarra.es The antifeedant activity of this compound is considered a phagodeterrent effect, meaning it discourages feeding and can restrain aphids from settling on treated plants. researchgate.netfrontiersin.org
Behavioral Assays for Feeding Preference Modulation
The antifeedant properties of this compound have been quantified through behavioral assays designed to measure its impact on the feeding preferences of aphids. researchgate.netnih.gov In these studies, a "no-choice" or "dual-choice" feeding preference test is a common methodology. frontiersin.orgnih.gov
In a typical assay, wheat leaves are dipped into a solution containing the purified compound, while control leaves are treated with the solvent alone (e.g., a 5% aqueous methanol (B129727) solution). researchgate.netnih.gov Winged (alate) and/or wingless (apterous) morphs of Schizaphis graminum are then introduced into an environment with both treated and control leaves, and their settling and feeding behavior is observed over time. researchgate.netfrontiersin.org
Research showed that this compound significantly influenced the feeding preference of S. graminum. researchgate.netnih.gov The aphids were actively restrained from feeding on the wheat leaves treated with the compound. researchgate.net This demonstrates a distinct phagodeterrent (fagodeterrent) activity, altering the insects' natural feeding behavior. researchgate.netfrontiersin.org
Table 1: Behavioral Assay of this compound on Schizaphis graminum
| Compound | Test Organism | Assay Type | Concentration | Observation | Source |
|---|
Electrophysiological Analyses of Sensory Perception
Detailed electrophysiological analyses specifically targeting the sensory perception of this compound by arthropods are not extensively documented in the reviewed literature. However, studies on other antifeedant metabolites isolated from the same fungus, Trichoderma citrinoviride, provide insight into the potential mechanisms.
For instance, electrophysiological studies were conducted on long-chain primary alcohols (LCOHs), which are also produced by T. citrinoviride and exhibit phagodeterrent activity against the aphid Rhopalosiphum padi. frontiersin.orgunimore.itunimore.it These analyses indicated that taste receptor neurons located on the aphid's tarsomeres (the final segments of the leg) were involved in the perception of the LCOHs. frontiersin.orgunimore.itunimore.it This suggests that the antifeedant response is likely mediated by the insect's gustatory system upon contact with the compound. Given that this compound also acts as a contact-based antifeedant, it is plausible that it stimulates similar chemosensory neurons, inhibiting the initiation or continuation of feeding. However, direct electrophysiological evidence for this compound is currently lacking.
Exploration of Cellular and Molecular Targets Underlying Biological Effects
The specific cellular and molecular targets through which this compound exerts its antifeedant effects have not been fully elucidated in the available scientific literature. Antifeedant compounds can operate through various mechanisms at the molecular level. mdpi.com These can include interacting with specific neurons associated with antifeedant receptors, which inhibits the insect's drive to feed, or blocking the function of receptors that normally stimulate feeding by binding to nutrients like sugars or amino acids. mdpi.com For other natural repellents, studies have identified changes in the mRNA transcripts of several olfactory receptors (ORs) upon exposure. frontiersin.org However, research to identify such specific protein or nucleic acid targets for this compound has not been reported. Future investigations would be required to determine if this compound acts as a receptor antagonist, an enzyme inhibitor, or modulates signaling pathways involved in insect gustation and feeding behavior.
Interactions with Biological Systems at a Fundamental Level
The fundamental interactions of isolated this compound with biological systems remain a developing area of research. A biological interaction describes the effect that organisms or the molecules they produce have on each other. scholarsresearchlibrary.comwikipedia.org In the case of this compound, the primary characterized interaction is its antifeedant effect on aphids, which is a form of amensalism where one organism (the fungus producing the compound) negatively affects another (the aphid) without being significantly affected itself in the process. researchgate.netwikipedia.org
The production of this compound by Trichoderma citrinoviride is part of the fungus's broader strategy of interacting with its environment through the synthesis of secondary metabolites. researchgate.net These compounds can play roles in defense, competition, and communication. researchgate.net While the interaction between the producing fungus and insects has been established through the antifeedant activity of its metabolites, the precise way this compound interacts with cellular structures, such as cell membranes, or its metabolic fate within the aphid's system is not detailed in the reviewed literature.
Comparative Biological Profiling with Co-occurring Metabolites (e.g., Citrantifidiol)
This compound was co-isolated from Trichoderma citrinoviride with another novel metabolite, citrantifidiol. researchgate.netnih.govacs.org Both compounds were characterized and tested for their antifeedant activity against the aphid Schizaphis graminum, allowing for a direct comparative analysis. researchgate.netnih.gov
Table 2: Comparative Antifeedant Activity of this compound and Citrantifidiol
| Compound | Test Organism | Test Concentration | Observed Activity | Source |
|---|---|---|---|---|
| This compound | Schizaphis graminum | 0.57 mg/mL | Restrained aphids from feeding on treated leaves. | researchgate.netnih.gov |
Other metabolites produced by T. citrinoviride, such as bisorbicillinoids, have also shown antifeedant activity against S. graminum, highlighting the complex chemical arsenal (B13267) the fungus employs. unavarra.es
Ecological Chemistry and Inter Organismal Interactions
Role of Citrantifidiene in Fungal-Insect Chemical Ecology
The study of chemical signals that mediate the relationships between organisms is known as chemical ecology. frontiersin.org Fungi produce a vast array of secondary metabolites that can influence the behavior and physiology of insects, a field of study that has revealed compounds with insecticidal, antifeedant, and hormonal properties. dntb.gov.uanih.gov this compound, a bioactive metabolite produced by the fungus Trichoderma citrinoviride, plays a notable role in this context. unimore.itresearchgate.net
Isolated from cultures of Trichoderma citrinoviride strain ITEM 4484, this compound has been identified as a symmetrical disubstituted hexa-1,3-dienyl ester of acetic acid. researchgate.netacs.org Its discovery was the result of bioassay-guided fractionation of fungal extracts, a common approach in chemical ecology to identify active compounds. researchgate.netacs.org Research has demonstrated that this compound exhibits antifeedant activity against various aphid species, restraining them from feeding on treated plant material. unimore.itresearchgate.netresearchgate.net This deterrent effect highlights its function as a protective agent for plants, mediated by a microbial symbiont.
Contributions to Trichoderma Biocontrol Mechanisms in Agricultural Ecosystems
Fungi of the genus Trichoderma are widely recognized and utilized in agriculture as biocontrol agents against a range of plant pathogens. mdpi.comfrontiersin.org Their mechanisms of action are multifaceted, encompassing competition for nutrients and space, mycoparasitism (the direct parasitism of other fungi), and the production of antifungal compounds. mdpi.comisciii.esresearchgate.net Furthermore, Trichoderma species can induce systemic resistance in plants, enhancing their natural defenses against pathogens and pests. mdpi.comisciii.esfrontiersin.org
The production of secondary metabolites like this compound is a key component of Trichoderma's biocontrol arsenal (B13267). researchgate.net These compounds can directly deter or harm insect pests, adding another layer to the protective benefits conferred to plants. unavarra.es For instance, the application of Trichoderma strains to the soil can lead to the production of volatile organic compounds (VOCs) and other metabolites that can repel pest insects or interfere with their feeding. unavarra.es
In agricultural settings, the use of Trichoderma as a biocontrol agent offers a more sustainable alternative to synthetic pesticides. mdpi.com By harnessing the natural defensive capabilities of these fungi, it is possible to reduce reliance on chemical inputs, which can have detrimental effects on the environment and non-target organisms. mdpi.com The ability of Trichoderma to produce a diverse suite of bioactive compounds, including this compound, underscores its importance as a valuable tool in integrated pest management strategies. nih.gov
Impact on Aphid Feeding Behavior in Controlled and Semi-Controlled Environments
The deterrent effect of this compound on aphids has been demonstrated in laboratory-based feeding preference tests. researchgate.net In these controlled experiments, the green peach aphid, Myzus persicae, and the grain aphid, Schizaphis graminum, were presented with choices between treated and untreated leaves. researchgate.netcnr.it The results consistently showed that aphids avoided feeding on leaves treated with this compound. researchgate.netresearchgate.net
In one study, pure this compound was shown to significantly influence the feeding preference of S. graminum, restraining the aphids from feeding on wheat leaves that had been dipped in a solution containing the compound. researchgate.netacs.org This antifeedant activity suggests that this compound is perceived by the aphids and acts as a feeding deterrent. unimore.it The electrical penetration graph (EPG) technique is a powerful tool used to study the feeding behavior of piercing-sucking insects like aphids in detail, and while not specifically reported for this compound, it has been used to assess the effects of other antifeedant compounds. biorxiv.orgnih.gov
The polyphagous nature of aphids like Myzus persicae, which feeds on a wide variety of plants, makes them significant agricultural pests. inrae.fr The discovery of naturally derived compounds like this compound that can disrupt their feeding behavior is therefore of great interest for the development of novel crop protection strategies. unavarra.es
| Compound | Aphid Species | Experimental Setup | Observed Effect |
| This compound | Schizaphis graminum | Feeding preference test on wheat leaves | Restrained individuals from feeding on treated leaves. researchgate.netacs.org |
| This compound | Myzus persicae | Feeding preference tests | Influenced feeding preference, restraining them from settling on treated leaves. researchgate.net |
Metabolite Release and Environmental Fate in Natural Systems
Understanding the environmental fate of a bioactive compound is crucial for assessing its potential for use in agriculture. This involves studying its degradation, persistence, and mobility in different environmental compartments such as soil and water. eurofins.compharmaron.com While specific studies on the environmental fate of this compound are not extensively documented in the provided search results, general principles of microbial metabolite degradation can be applied.
Fungal secondary metabolites, being organic compounds, are generally susceptible to microbial degradation in the soil. The rate and pathway of degradation depend on a variety of factors, including the chemical structure of the compound, soil type, temperature, pH, and the composition of the soil microbial community. mdpi.com
The release of this compound into the environment would primarily occur through the metabolic activity of Trichoderma citrinoviride in the soil or on plant surfaces. As a naturally occurring compound produced by a soil-dwelling fungus, it is likely to be part of the complex web of microbial metabolism in the rhizosphere. Further research is needed to specifically determine the half-life of this compound in soil and aquatic environments and to identify its degradation products. Such studies, often conducted using radiolabeled compounds, are essential for a comprehensive environmental risk assessment. eurofins.compharmaron.com
Advanced Analytical and Characterization Methodologies in Research
High-Resolution Chromatographic Techniques for Quantitative and Qualitative Analysis
High-resolution chromatographic techniques are fundamental for separating citrantifidiene from the intricate matrix of secondary metabolites produced by fungi like Trichoderma citrinoviride. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two primary methods employed for the analysis of natural products. openaccessjournals.comalwsci.comlabinsights.nl
Qualitative Analysis: The identification of this compound in a sample extract is typically achieved through qualitative analysis. In HPLC or GC, this involves comparing the retention time of a peak in the sample's chromatogram to that of a purified, known standard of this compound. jasco-global.comdrawellanalytical.com To confirm identity, especially in complex chromatograms, a technique known as "spiking" can be used, where the sample is mixed with the standard; an increase in the height of the specific peak confirms the compound's presence. jasco-global.com
Quantitative Analysis: Once identified, determining the concentration of this compound requires quantitative analysis. This process involves creating a calibration curve by running a series of standard samples of known concentrations. jasco-global.comslideshare.net The peak area or height from the chromatogram of the unknown sample is then compared against this curve to determine its precise concentration. drawellanalytical.com The choice between GC and HPLC depends on the compound's properties; HPLC is well-suited for a wide range of non-volatile compounds, while GC is ideal for volatile and semi-volatile substances. alwsci.comlabinsights.nluni-mainz.de For the initial isolation and purification of this compound, researchers have historically used methods like column chromatography and Thin-Layer Chromatography (TLC). researchgate.net
Table 1: Comparison of Key Chromatographic Techniques for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
|---|---|---|
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. openaccessjournals.comuni-mainz.de | Separation based on the partitioning of volatile compounds between a gaseous mobile phase and a stationary phase within a column. labinsights.nluni-mainz.de |
| Sample Type | Ideal for non-volatile and thermally sensitive compounds. alwsci.com | Best suited for volatile and thermally stable compounds. alwsci.comlabinsights.nl |
| Qualitative Method | Comparison of retention time with a known standard. jasco-global.com | Comparison of retention time with a known standard. drawellanalytical.com |
| Quantitative Method | Use of a calibration curve generated from standards to determine concentration from peak area/height. drawellanalytical.comslideshare.net | Use of a calibration curve generated from standards to determine concentration from peak area/height. drawellanalytical.com |
| Detectors | UV-Visible, Photodiode Array (PDA), Fluorescence, Mass Spectrometry (MS). openaccessjournals.comuni-mainz.de | Flame Ionization Detector (FID), Mass Spectrometry (MS). alwsci.com |
Sophisticated Spectroscopic Techniques for Trace Analysis and Metabolomics
Spectroscopy is indispensable for the structural elucidation of purified compounds like this compound and for studying their presence in biological systems (metabolomics). solubilityofthings.com The two most powerful and commonly used techniques in metabolomics are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ebi.ac.uknih.gov
For trace analysis , where the compound of interest is present in very low concentrations, MS is often preferred due to its exceptional sensitivity. frontiersin.orgazolifesciences.com It can detect metabolites at concentrations 10 to 100 times lower than NMR. nih.gov
For metabolomics , which aims to capture a comprehensive snapshot of all metabolites in a sample, both NMR and MS are often used in a complementary fashion. frontiersin.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive technique that provides detailed information about the molecular structure of a compound. frontiersin.org It is highly reproducible and allows for the accurate quantification of metabolites, making it a preferred platform for large-scale clinical metabolomic studies. nih.gov However, its main limitation is lower sensitivity compared to MS. nih.gov High-Resolution Magic Angle Spinning (HR-MAS) NMR is a specialized technique that allows for the analysis of metabolites directly from plant or fungal material with minimal sample preparation. mdpi.com
Mass Spectrometry (MS): MS is a destructive technique that measures the mass-to-charge ratio of ionized molecules. frontiersin.org Its high sensitivity allows for the detection of a much larger number of metabolites in a sample compared to NMR. ebi.ac.uk It is particularly effective in reporting on metabolites present at extremely low concentrations. frontiersin.org
Table 2: Comparison of NMR and MS in Metabolomics Research
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
|---|---|---|
| Sensitivity | Low; typically detects 30-100 metabolites. ebi.ac.uknih.gov | High; can detect over 1000 metabolites. ebi.ac.uknih.gov |
| Reproducibility | Very high, making it ideal for longitudinal studies. ebi.ac.uknih.gov | Average; can be affected by ion suppression. ebi.ac.uknih.gov |
| Sample Preparation | Minimal, often non-destructive. nih.govmdpi.com | More complex, often requiring chromatography and derivatization. ebi.ac.uknih.gov |
| Analysis Type | Excellent for structural elucidation and quantification. nih.govfrontiersin.org | Excellent for detection and identification based on mass. frontiersin.org |
| Data Output | Provides detailed structural information. frontiersin.org | Provides mass-to-charge ratio. frontiersin.org |
Integrated Analytical Platforms for Complex Mixture Profiling
To effectively analyze complex mixtures containing this compound, researchers rely on integrated or "hyphenated" analytical platforms. These systems combine the powerful separation capabilities of chromatography with the sensitive detection and identification power of mass spectrometry. chemistrydocs.com
The most common integrated platforms are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). uni-mainz.de
LC-MS: This platform is widely used in natural product analysis. researchgate.netnih.gov The HPLC system separates the compounds in the mixture, which are then directly introduced into the mass spectrometer for detection, identification, and quantification. uni-mainz.de In the study of the fungus Trichoderma citrinoviride, for instance, LC-MS qTOF (Liquid Chromatography-Mass Spectrometry with a Quadrupole Time-of-Flight detector) was specifically used to obtain a detailed metabolic profile of the culture that produces this compound. researchgate.net
Chemometric Approaches for Data Interpretation in Natural Product Discovery
The vast and complex datasets generated by modern chromatographic and spectroscopic techniques require advanced computational tools for interpretation. Chemometrics is the application of mathematical and statistical methods to extract meaningful information from chemical data. researchgate.netnih.govresearchgate.net
In natural product discovery, chemometrics plays a crucial role in navigating the complexity of crude extracts to pinpoint bioactive compounds. nih.gov Techniques such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are used to analyze spectral or chromatographic data. researchgate.netmdpi.com These methods can identify patterns and correlations within the data, helping to distinguish between different samples based on their chemical profiles. researchgate.net
This approach, sometimes termed "biochemometrics," connects the chemical data from platforms like LC-MS with bioassay results. researchgate.netnih.gov By identifying which chemical peaks are statistically correlated with a specific biological activity (such as the antifeedant effect of this compound), researchers can prioritize which compounds to isolate and identify. This significantly streamlines the traditional, laborious process of natural product discovery. researchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Citrantifidiol |
| Dihydrotrichodimerol |
| Bislongiquinolide |
| 1-hexadecanol |
| Sorbicillin (B1241578) |
| Vertinolide |
| Spirosorbicillinol A |
| Trichodermanone C |
| Tyrosol |
Theoretical and Computational Investigations
Molecular Modeling and Dynamics Simulations of Citrantifidiene
Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules in three-dimensional space. tandfonline.com For a molecule like this compound, these methods are invaluable for exploring its structural flexibility, preferred shapes (conformations), and interactions with its environment.
Molecular dynamics (MD) simulations, a key component of molecular modeling, calculate the motion of atoms in a molecule over time by solving Newton's equations of motion. acs.org An MD simulation of this compound would provide a dynamic view of its behavior, revealing how it folds, flexes, and moves in a solvent or near a potential biological target. Such a simulation would involve defining a force field—a set of parameters that describe the potential energy of the system—and simulating the molecule's trajectory over nanoseconds or longer.
Key objectives of molecular modeling and dynamics for this compound include:
Solvent Effects: Understanding how the molecule interacts with water or other solvents, which influences its solubility and behavior in a biological system.
Flexibility and Rigidity: Mapping the regions of the molecule that are highly flexible versus those that are rigid. This information can be crucial for understanding its binding entropy and interaction dynamics.
While specific MD studies on this compound are not extensively documented in the public literature, the methodology is standard. A typical conformational analysis would begin with a search using a method like the Molecular Merck force field (MMFF) to generate a set of possible conformations. mdpi.com These would then be optimized using more accurate quantum mechanical methods to determine their relative energies and populations.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound
| Parameter | Example Value/Method | Purpose |
|---|---|---|
| Force Field | GROMOS, AMBER, CHARMM | To describe the potential energy and forces between atoms. |
| Solvent Model | TIP3P or SPC/E Water | To simulate the aqueous physiological environment. |
| System Size | ~5000-10000 atoms | A single this compound molecule solvated in a water box. |
| Simulation Time | 100-500 nanoseconds | To allow for sufficient sampling of conformational space. |
| Temperature | 300 K | To simulate near-physiological conditions. |
| Pressure | 1 bar | To simulate atmospheric pressure. |
| Analysis | RMSD, RMSF, Dihedral Angles | To analyze structural stability, flexibility, and conformational changes. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insight into the electronic structure of a molecule. acs.org Methods like Density Functional Theory (DFT) are commonly used to investigate properties that are beyond the reach of classical molecular mechanics. mdpi.com
Key applications of quantum chemical calculations for this compound:
Frontier Molecular Orbitals (FMO): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability and reactivity.
Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for predicting non-covalent interactions with a biological receptor.
Reactivity Descriptors: Calculation of indices such as chemical hardness, softness, and electronegativity can quantify the molecule's reactivity.
Spectroscopic Prediction: Quantum calculations can predict spectroscopic data, such as NMR chemical shifts and Electronic Circular Dichroism (ECD) spectra. Comparing calculated and experimental ECD spectra is a powerful method for determining the absolute stereochemistry of chiral natural products. researchgate.net
Table 2: Key Electronic Properties from Quantum Chemical Calculations and Their Significance
| Property | Method of Calculation | Significance for this compound |
|---|---|---|
| HOMO Energy | DFT (e.g., B3LYP/6-31G*) | Indicates electron-donating regions, potential sites for oxidation. |
| LUMO Energy | DFT (e.g., B3LYP/6-31G*) | Indicates electron-accepting regions, potential sites for nucleophilic attack. |
| HOMO-LUMO Gap | ELUMO - EHOMO | Correlates with chemical reactivity and kinetic stability. |
| Electrostatic Potential | DFT | Visualizes charge distribution, predicting sites for hydrogen bonding and electrostatic interactions. |
| Calculated ECD Spectrum | Time-Dependent DFT (TD-DFT) | Comparison with experimental spectrum confirms the absolute configuration of chiral centers. mdpi.com |
Predictive Algorithms for Biological Activity and Putative Target Identification
Predictive algorithms, leveraging machine learning and statistical modeling, are increasingly used to forecast the biological activities of chemical compounds and identify their potential molecular targets. researchgate.net These in silico screening methods can significantly accelerate the discovery process for agrochemicals and pharmaceuticals.
For this compound, which is known to have antifeedant activity, predictive algorithms could be used in two primary ways:
Activity Prediction (QSAR): Quantitative Structure-Activity Relationship (QSAR) models aim to find a mathematical correlation between the chemical features of a group of compounds and their biological activity. A QSAR model for antifeedant activity could be built using a dataset of compounds structurally related to this compound. This model could then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent derivatives.
Target Identification: The specific molecular target of this compound that leads to its antifeedant effect in aphids is not well established. Computational target prediction algorithms can help generate hypotheses. These methods often work by comparing the shape and chemical features of this compound to libraries of known ligands for which the biological targets are known (ligand-based approach) or by computationally "docking" the this compound molecule into the binding sites of various known insect proteins to calculate a binding score (structure-based approach).
Table 3: Predictive Algorithms and Their Potential Application to this compound
| Algorithm Type | Specific Method | Application to this compound |
|---|---|---|
| Machine Learning Regression | Random Forest, Support Vector Machines | To build a QSAR model predicting the intensity of antifeedant activity (e.g., IC₅₀ value). |
| Molecular Similarity Search | Tanimoto Coefficient on Molecular Fingerprints | To identify known compounds with similar structures, suggesting potential shared biological targets or mechanisms. |
| Pharmacophore Modeling | HipHop, PHASE | To generate a 3D model of the essential features required for antifeedant activity, for use in virtual screening. |
| Molecular Docking | AutoDock, Glide, GOLD | To predict the binding pose and affinity of this compound against a panel of aphid proteins (e.g., gustatory receptors, metabolic enzymes). |
In Silico Exploration of Biosynthetic Pathway Reconstruction
This compound is a secondary metabolite, a class of compounds not essential for normal growth but produced by organisms for specialized functions like defense. pnas.org The genetic instructions for synthesizing these molecules are located in Biosynthetic Gene Clusters (BGCs). Modern genomics and bioinformatics tools allow for the in silico exploration of fungal genomes to identify and characterize these BGCs. researchgate.net
The biosynthesis of this compound in T. citrinoviride has not been fully elucidated. However, in silico analysis provides a clear path forward. The process would begin with sequencing the genome of the producing strain. Bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) can then scan the genome to predict the locations and boundaries of BGCs. pnas.org
Based on its chemical structure, this compound is likely a sesquiterpenoid. Therefore, researchers would search the predicted BGCs for a key enzyme: a terpene synthase or terpene cyclase, which catalyzes the formation of the basic carbon skeleton from a precursor like farnesyl pyrophosphate (FPP). researchgate.net The cluster would also be expected to contain tailoring enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, which modify the initial skeleton to produce the final this compound structure.
Metabolomic studies in the related fungus T. reesei have shown that the production of this compound is repressed by the transcription factor Xpp1, confirming its origin from secondary metabolism and providing a clue for regulatory studies. pnas.org
Table 4: Hypothetical Biosynthetic Gene Cluster for this compound
| Putative Gene | Proposed Function | Role in Biosynthesis |
|---|---|---|
| citS | Sesquiterpene Synthase | Cyclization of farnesyl pyrophosphate (FPP) to form the initial carbocyclic skeleton. |
| citP1 | Cytochrome P450 Monooxygenase | Catalyzes the introduction of one or more hydroxyl groups onto the scaffold. |
| citD | Short-chain Dehydrogenase | Performs oxidation/reduction steps to modify functional groups. |
| citT | MFS Transporter | Exports the final compound out of the fungal cell. |
Future Directions and Emerging Research Perspectives in Citrantifidiene Science
Full Elucidation of Biosynthetic Pathway and Regulatory Gene Networks
A foundational aspect of future Citrantifidiene research lies in the complete characterization of its biosynthetic pathway. While it is known to be produced by Trichoderma citrinoviride, the specific enzymatic steps and the genetic machinery responsible for its synthesis remain largely uncharacterized. The identification of a putative trichodiene synthase (tri5) gene in Trichoderma, associated with trichothecene biosynthesis, provides a potential starting point for investigating the genetic underpinnings of this compound production.
Future research should focus on identifying and characterizing the complete biosynthetic gene cluster (BGC) responsible for this compound synthesis. This will involve a combination of genomic sequencing of T. citrinoviride, bioinformatic analysis to predict the BGC, and functional genomics to validate the roles of candidate genes through techniques such as gene knockout and heterologous expression.
Furthermore, understanding the regulatory gene networks that control the expression of the this compound BGC is crucial. This includes identifying transcription factors and signaling pathways that respond to environmental cues to modulate its production. Elucidating these networks will be key to optimizing yields of the compound.
| Research Objective | Approach | Key Technologies |
| Identify this compound Biosynthetic Gene Cluster | Genome sequencing and bioinformatics | Next-Generation Sequencing, Gene Prediction Software |
| Characterize Biosynthetic Enzymes | Heterologous expression and biochemical assays | Yeast/Bacterial Expression Systems, HPLC, Mass Spectrometry |
| Elucidate Regulatory Networks | Transcriptomics and functional genetics | RNA-Seq, Gene Knockout (CRISPR/Cas9) |
Exploration of Broader Biological Activities and Mechanistic Detail
Currently, the most well-documented biological activity of this compound is its antifeedant effect against the grain aphid, Schizaphis graminum researchgate.netnih.gov. Research has shown that this compound can influence the feeding preferences of these aphids, deterring them from treated plant material researchgate.netnih.gov.
However, the full spectrum of its biological activities is likely much broader. Future investigations should systematically screen this compound for a range of other potential bioactivities, including but not limited to:
Insecticidal activity: Assessing its potential to cause mortality in various insect pests beyond its antifeedant effects.
Antifungal and antibacterial activity: Evaluating its efficacy against a panel of plant and human pathogens.
Herbicidal activity: Investigating its potential to inhibit the growth of common weeds.
Pharmacological activities: Exploring potential applications in human health, such as anti-inflammatory or cytotoxic effects.
Concurrently, detailed mechanistic studies are required to understand how this compound exerts its known antifeedant effects and any newly discovered activities. This will involve identifying the molecular targets and cellular pathways affected by the compound in target organisms.
| Potential Biological Activity | Target Organisms for Screening |
| Insecticidal | Aphids, caterpillars, beetles |
| Antifungal | Botrytis cinerea, Fusarium spp. |
| Antibacterial | Pseudomonas syringae, Xanthomonas spp. |
| Herbicidal | Arabidopsis thaliana, various weed species |
Development of Sustainable Production Methods through Synthetic Biology
The native production of this compound in Trichoderma citrinoviride may not be sufficient or cost-effective for large-scale applications. Synthetic biology and metabolic engineering offer promising avenues for developing sustainable and high-yield production platforms.
Future research in this area will likely focus on several key strategies:
Homologous overexpression: Increasing the expression of the native biosynthetic genes in T. citrinoviride through genetic engineering.
Heterologous production: Transferring the this compound biosynthetic gene cluster into a well-characterized and easily cultivable host organism, such as Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria). This approach allows for fermentation-based production in controlled bioreactors.
Metabolic pathway optimization: Engineering the metabolism of the production host to increase the supply of precursor molecules needed for this compound biosynthesis.
These approaches will enable the development of robust and scalable fermentation processes for the sustainable production of this compound, making it more accessible for agricultural and other potential applications.
Interdisciplinary Research Integrating Omics Technologies
A comprehensive understanding of this compound biosynthesis and its regulation will require an interdisciplinary approach that integrates various "omics" technologies. These high-throughput methods provide a global view of the molecular processes occurring within an organism.
Genomics: Whole-genome sequencing of T. citrinoviride is the first step to identify the putative biosynthetic gene cluster for this compound.
Transcriptomics (RNA-Seq): By comparing the gene expression profiles of T. citrinoviride under conditions that favor or inhibit this compound production, researchers can identify the genes that are co-regulated with its biosynthesis, including the BGC and regulatory genes.
Proteomics: This technology allows for the identification and quantification of the proteins present in the fungus under different conditions. It can be used to confirm the expression of the biosynthetic enzymes and to identify other proteins that may play a role in this compound production.
Metabolomics: This involves the comprehensive analysis of the small molecules (metabolites) in an organism. Metabolomic profiling can be used to track the accumulation of this compound and its biosynthetic intermediates, providing insights into the efficiency of the pathway.
Integrating data from these different omics layers will provide a holistic understanding of this compound metabolism and enable the development of data-driven strategies for strain improvement and process optimization.
Translational Research Potential in Agrochemistry and Beyond
The antifeedant properties of this compound highlight its significant translational potential in the field of agrochemistry. Future research should focus on developing practical applications for this compound in sustainable agriculture.
Key areas for translational research include:
Formulation development: Creating stable and effective formulations of this compound for application in the field as a biopesticide. This will involve testing different delivery systems to enhance its persistence and efficacy.
Field trials: Conducting rigorous field trials to evaluate the effectiveness of this compound-based products in controlling aphid populations and protecting crops under real-world conditions.
Integrated Pest Management (IPM): Investigating how this compound can be integrated into existing IPM programs alongside other pest control strategies to enhance sustainability and reduce reliance on synthetic pesticides.
Q & A
Q. Methodological Answer :
- Step 1 : Employ High-Performance Liquid Chromatography (HPLC) to assess purity, ensuring mobile-phase optimization to resolve this compound from impurities .
- Step 2 : Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) for structural confirmation, referencing known spectral databases for cross-validation .
- Step 3 : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal stability under varying humidity and temperature conditions .
Table 1 : Key Analytical Techniques for this compound Characterization
| Technique | Purpose | Critical Parameters | Reference |
|---|---|---|---|
| HPLC | Purity assessment | Mobile phase, column type | |
| NMR | Structural elucidation | Solvent, resonance assignment | |
| TGA/DSC | Stability profiling | Heating rate, atmosphere |
Advanced Question: How to resolve contradictions in reported bioactivity data for this compound across different cell-line models?
Q. Methodological Answer :
- Step 1 : Perform meta-analysis of existing studies to identify variables such as cell-line origin (e.g., HepG2 vs. HEK293), culture conditions, and assay protocols .
- Step 2 : Replicate experiments using standardized protocols (e.g., ISO 10993-5 for cytotoxicity) to isolate confounding factors like serum concentration or exposure duration .
- Step 3 : Apply multivariate statistical models (e.g., PCA or ANOVA) to quantify the influence of experimental variables on bioactivity outcomes .
Q. Key Considerations :
- Address batch-to-batch variability in compound synthesis .
- Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .
Basic Question: What are the best practices for synthesizing this compound derivatives with minimal byproduct formation?
Q. Methodological Answer :
- Step 1 : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) to minimize side reactions .
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR to identify intermediate phases .
- Step 3 : Purify derivatives using preparative HPLC or recrystallization , ensuring solvent compatibility with this compound’s stability profile .
Table 2 : Common Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation Strategy |
|---|---|---|
| Oxidized forms | Exposure to ambient oxygen | Use inert atmosphere (N₂/Ar) |
| Dimers | High reaction temperature | Lower temperature (<60°C) |
Advanced Question: How to design a mechanistic study to elucidate this compound’s interaction with mitochondrial targets?
Q. Methodological Answer :
- Step 1 : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with mitochondrial proteins .
- Step 2 : Apply confocal microscopy with fluorescent probes (e.g., JC-1 for membrane potential) to visualize real-time effects on mitochondria .
- Step 3 : Validate findings using knockout cell lines (e.g., CRISPR-Cas9) to confirm target specificity .
Q. Data Interpretation :
- Cross-reference proteomic data (e.g., LC-MS/MS) to identify off-target interactions .
- Address assay interference by this compound’s autofluorescence properties .
Basic Question: What computational tools are suitable for predicting this compound’s pharmacokinetic properties?
Q. Methodological Answer :
- Step 1 : Use QSAR models (e.g., SwissADME) to estimate logP, solubility, and bioavailability .
- Step 2 : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with cytochrome P450 enzymes .
- Step 3 : Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
Advanced Question: How to address discrepancies in this compound’s in vivo vs. in vitro metabolic stability data?
Q. Methodological Answer :
- Step 1 : Compare hepatic microsomal assays (in vitro) with radiolabeled tracer studies in animal models (in vivo) to identify interspecies metabolic differences .
- Step 2 : Analyze metabolite profiles using LC-HRMS to detect phase I/II modifications .
- Step 3 : Incorporate physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo extrapolation (IVIVE) gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
